4-ethyl-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-ethyl-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and an ethyl group at the 4-position. The presence of a furylmethyl group at the 9-position further adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylchromene-2-one with 2-furylmethylamine under acidic conditions to form the intermediate product. This intermediate is then cyclized using a suitable dehydrating agent to yield the final oxazin-2-one compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-ethyl-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethyl-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 2,2-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-one
- 1,3-oxazin-4-ones
Uniqueness
4-ethyl-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific structural features, such as the combination of a chromene ring with an oxazine ring and the presence of both ethyl and furylmethyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
4-ethyl-9-(furan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C18H17NO4/c1-2-12-8-17(20)23-18-14(12)5-6-16-15(18)10-19(11-22-16)9-13-4-3-7-21-13/h3-8H,2,9-11H2,1H3 |
InChI Key |
OWKHDOBOPCKYET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CO4 |
Origin of Product |
United States |
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